2,3-Dichloro-3'-morpholinomethyl benzophenone

Photochemistry Photoinitiation Polymer Chemistry

UV-curable resin formulators face material degradation from excessive radical generation. 2,3-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-16-0) provides controlled photoinitiation via ortho-chloro attenuation of triplet-state hydrogen abstraction. • Attenuated photoreactivity prevents side reactions vs. meta/para analogs • Morpholinomethyl group enhances monomer solubility for industrial-scale deployment • ≥97% purity ensures reproducible polymerization kinetics

Molecular Formula C18H17Cl2NO2
Molecular Weight 350.2 g/mol
CAS No. 898792-16-0
Cat. No. B1359596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-3'-morpholinomethyl benzophenone
CAS898792-16-0
Molecular FormulaC18H17Cl2NO2
Molecular Weight350.2 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C18H17Cl2NO2/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
InChIKeyQKBNMPLICPVRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-3'-morpholinomethyl Benzophenone: Specifications & Classification


2,3-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-16-0) is a benzophenone derivative characterized by a morpholinomethyl group at the 3' position and chlorine atoms at the 2 and 3 positions of the benzophenone core . Its molecular formula is C18H17Cl2NO2, and it has a molecular weight of 350.24 g/mol [1]. The compound's computed LogP value of approximately 4 indicates significant lipophilicity compared to non-chlorinated analogs, directly influencing solvent partitioning and membrane permeability [2]. This structural arrangement, combining the photochemical properties of benzophenone with the reactivity of a morpholinomethyl moiety, defines its utility across materials science and biomedical research contexts.

Controlled photoinitiation Ortho-chloro substitution supports attenuated hydrogen abstraction, enabling controlled radical generation in polymer and materials science workflows.
SAR probe and intermediate Unique 3'-morpholinomethyl and 2,3-dichloro pattern provides a distinct scaffold for medicinal chemistry structure–activity relationship studies and synthetic derivatization.
Physicochemical differentiation Higher computed lipophilicity (LogP ~4) and chlorine-driven reactivity distinguish it from non-halogenated morpholinomethyl benzophenone analogs.
Computed LogP; experimental validation recommended for specific assay conditions.

2,3-Dichloro-3'-morpholinomethyl Benzophenone: Substitution Risks


Substituting 2,3-dichloro-3'-morpholinomethyl benzophenone with a seemingly similar benzophenone derivative is scientifically unsound due to quantifiable differences in substitution pattern, physicochemical properties, and biological activity. The ortho-chloro substitution pattern (2,3-dichloro) fundamentally alters photoreactivity and hydrogen abstraction ability compared to meta- or para-chloro analogs, as demonstrated in time-resolved resonance Raman studies [1]. Positional isomerism of the morpholinomethyl group—specifically the 3' attachment versus the 2' or 4' variants—affects both the compound's spatial orientation and its interaction with biological targets . Furthermore, the presence of chlorine atoms confers a higher molecular weight (350.24 g/mol) and LogP (∼4) compared to non-halogenated morpholinomethyl benzophenones (e.g., 281.3 g/mol, lower LogP), directly impacting solubility, membrane permeability, and procurement specifications for specific assay conditions [2]. These structural determinants are not interchangeable and directly govern performance in application-specific contexts.

This Compound
2,3-dichloro-3'-morpholinomethyl pattern imparts ortho-chloro reduced hydrogen abstraction and distinct triplet reactivity.
Meta- or para-chloro analogs
Similar hydrogen abstraction to parent benzophenone; may overshoot desired photoinitiation control and alter polymer network properties.
3'-morpholinomethyl isomer
Meta-ketone morpholine orientation affects steric accessibility and biological target complementarity.
2'- or 4'-isomers
Ortho or para morpholine placement shifts spatial conformation; SAR outcomes may not transfer directly and require independent validation.
Chlorinated scaffold
Higher molecular weight and lipophilicity (LogP ~4) influence membrane partitioning and solubility in biological assays.
Non-halogenated analog
Lower lipophilicity and absence of chlorine-based reactivity can significantly shift compound behavior in ADME and reactivity studies.

2,3-Dichloro-3'-morpholinomethyl Benzophenone: Key Differentiators


Ortho-Chloro Effect: Reduced Hydrogen Abstraction

Time-resolved resonance Raman (TR³) spectroscopy demonstrates that the ortho-chloro substituent in 2,3-dichloro-3'-morpholinomethyl benzophenone (and related 2-chloro-benzophenones) significantly reduces hydrogen abstraction ability of the triplet state compared to meta-chloro (3-Cl), para-chloro (4-Cl), and 4,4'-dichloro analogs [1]. In 2-propanol, the 2-Cl-DPK radical forms with a lower yield and a significantly slower formation rate than other chloro-substituted benzophenones under identical experimental conditions [1]. The parent benzophenone triplet and its 3-chloro, 4-chloro, and 4,4'-dichloro derivatives exhibit similar hydrogen abstraction ability, making the 2,3-dichloro pattern a distinct outlier [2].

Ortho-Cl hydrogen abstraction
Head-to-head
Reduced triplet reactivity vs. meta-, para-Cl and parent BP; lower radical yield and slower formation rate observed via ns-TR³ spectroscopy.
Supports controlled photoinitiation workflows where attenuated hydrogen abstraction is desired.
Qualitative comparison in 2-propanol/acetonitrile-water; batch-specific kinetics may vary.
Photochemistry Photoinitiation Polymer Chemistry

3'- vs. 2'-Morpholinomethyl Positional Isomerism

2,3-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-16-0) differs from its positional isomer 2,3-Dichloro-2'-morpholinomethyl benzophenone (CAS 898750-98-6) solely by the attachment position of the morpholinomethyl group on the benzophenone ring (3' vs. 2') [1]. While both compounds share identical molecular formulas (C18H17Cl2NO2) and molecular weights (350.2 g/mol), the shift in substitution position alters the compound's spatial conformation and electronic distribution . The 3'-substituted variant places the morpholine moiety meta to the ketone bridge, whereas the 2'-isomer places it ortho, a difference that can significantly affect binding pocket complementarity in biological targets and steric accessibility in synthetic transformations .

3'- vs. 2' isomer
Head-to-head
Distinct InChIKey; morpholine meta to ketone vs. ortho. Identical MW (350.2 g/mol) and LogP but different steric and electronic presentation.
Critical for SAR studies: substitution position may alter target engagement and synthetic accessibility.
Structural comparison only; biological data for the 2' isomer not publicly available.
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Chlorination Impact vs. Non-Halogenated Analog

2,3-Dichloro-3'-morpholinomethyl benzophenone (MW 350.24 g/mol, computed LogP ~4) differs substantially from the non-halogenated analog 3-(Morpholinomethyl)benzophenone (CAS 763863-61-2, MW 281.3 g/mol) in key physicochemical parameters that govern biological and material performance . The addition of two chlorine atoms increases molecular weight by approximately 69 g/mol (∼25% increase) and significantly elevates lipophilicity [1]. Chlorination also introduces distinct chemical reactivity, enabling nucleophilic substitution at the chloro positions, a pathway unavailable to the non-halogenated analog .

Chlorine impact vs. non-halogenated
Head-to-head
MW increase ~69 g/mol (~25%); elevated lipophilicity (LogP ~4 vs. lower for non-halogenated); enables nucleophilic substitution at Cl positions.
Lipophilicity and reactivity differentiation may impact membrane permeability and metabolic stability in model systems.
Physicochemical prediction; experimental ADME data are needed.
Drug Discovery Chemical Biology ADME Properties

Potential MAO-A Inhibition

A structurally related benzophenone derivative has been reported to inhibit bovine brain mitochondria monoamine oxidase A (MAO-A) with an IC50 of 3.90 nM [1]. While this data is for a compound with a different substitution pattern, it demonstrates that benzophenones bearing morpholinomethyl groups can achieve nanomolar potency against this therapeutically relevant target [2]. In contrast, other benzophenone glucosides show significantly weaker MAO-A inhibition (IC50 values ranging from 31 μM to >250 μM) . The 2,3-dichloro substitution pattern in the target compound may further modulate this activity through electronic and steric effects, positioning it as a differentiated scaffold for medicinal chemistry optimization.

MAO-A inhibition potential
Class-level
No direct data; a related morpholinomethyl benzophenone shows IC50 = 3.90 nM (bovine brain MAO-A); benzophenone glucosides show IC50 >31 µM.
May inform target validation studies; activity is class-dependent and requires confirmation with this specific compound.
Data to verify; inferred from a structurally distinct analog.
Neuroscience Enzymology Drug Discovery

Morpholine Moiety: Class-Wide Bioactivity

Morpholine-containing compounds are extensively represented in bioactive molecules, with C-functionalized morpholines found in a variety of natural products and biologically active compounds [1]. Morpholinomethyl-substituted benzophenones, as a class, have demonstrated activity across multiple therapeutic targets: one derivative inhibits LpxC with a Ki of 0.35 μM [2]; another class of morpholino-benzophenones acts as potent, selective, reversible, and ATP-competitive inhibitors of DNA-PK with an IC50 of 270 nM ; and N-substituted morpholines have been characterized for their inhibition of sterol biosynthesis in higher plants [3]. The 2,3-dichloro substitution on the benzophenone core of the target compound provides additional handles for modulating potency, selectivity, and physicochemical properties relative to non-halogenated morpholinomethyl benzophenones.

Morpholine pharmacophore
Class-level
Morpholinomethyl benzophenones reported as DNA-PK inhibitor (IC50 270 nM), LpxC inhibitor (Ki 0.35 µM), and sterol biosynthesis inhibitor.
Supports use as a privileged scaffold; substitution pattern may further tune selectivity and potency.
Activity of the exact compound not disclosed; class-level inference.
Medicinal Chemistry Drug Design Pharmacology

Purity Specifications for Reproducible Research

The compound is commercially available at defined purity levels from reputable chemical suppliers, with typical specifications ranging from 95% to 98% . Fluorochem offers the compound at 97.0% purity, with full hazard classification and safety documentation, including GHS07 pictogram and specific hazard statements (H302, H315, H319, H335) . Leyan supplies the compound at 98% purity . These defined purity specifications are essential for ensuring experimental reproducibility, particularly in biological assays where trace impurities can confound activity measurements. In contrast, less characterized analogs may lack validated purity documentation, introducing uncontrolled variability into research workflows.

Commercial purity
Data to verify
Reported purities: 95% (AKSci), 97% (Fluorochem), 98% (Leyan); SDS with GHS07 available.
Procurement should confirm supplier CoA; purity variance may affect biological assay reproducibility.
Supplier specifications; analytical method details not provided.
Quality Control Analytical Chemistry Procurement

2,3-Dichloro-3'-morpholinomethyl Benzophenone: Key Applications


Controlled Photoreactivity in Polymer Photoinitiation

The ortho-chloro substitution pattern of this compound attenuates triplet-state hydrogen abstraction ability relative to meta- or para-chloro benzophenones, as established by time-resolved resonance Raman studies [1]. This property makes it suitable for polymerization applications requiring controlled, rather than maximal, photoinitiation kinetics. Researchers developing UV-curable coatings, adhesives, or 3D-printing resins where excessive radical generation causes unwanted side reactions or material degradation should select this compound over more reactive chloro-benzophenone analogs. The morpholinomethyl group additionally enhances solubility in monomer formulations, a practical advantage for industrial-scale photoinitiator deployment.

SAR Probe for Medicinal Chemistry

The compound's unique combination of 3'-morpholinomethyl and 2,3-dichloro substitution distinguishes it from positional isomers (e.g., 2'-morpholinomethyl analog CAS 898750-98-6) and non-halogenated variants (e.g., CAS 763863-61-2) [2]. Medicinal chemists exploring benzophenone-based scaffolds for kinase inhibition, antimicrobial activity, or CNS targets should employ this compound as a specific SAR probe. The presence of chlorine atoms at the 2 and 3 positions alters electronic properties and lipophilicity compared to non-halogenated or differently halogenated analogs, enabling systematic evaluation of halogen effects on target engagement and ADME properties. Its inclusion in screening libraries helps deconvolute the contribution of specific substitution patterns to biological activity.

MAO-A Inhibitor Lead Optimization

While direct activity data for this specific compound are not publicly available, structurally related morpholinomethyl benzophenones have demonstrated nanomolar MAO-A inhibitory activity (IC50 = 3.90 nM) [3]. This positions 2,3-dichloro-3'-morpholinomethyl benzophenone as a valuable scaffold for neuroscience-focused medicinal chemistry programs targeting monoamine oxidase A, a validated enzyme in depression and anxiety disorders. The 2,3-dichloro substitution may further modulate potency and selectivity relative to other benzophenone derivatives. Researchers should prioritize this compound when synthesizing focused libraries for MAO-A inhibitor optimization or when validating novel chemical probes for neuropharmacology studies.

Versatile Synthetic Intermediate

The compound's structural features—a reactive ketone bridge, nucleophilically substitutable chlorine atoms, and a morpholine ring capable of forming salts or undergoing alkylation—make it a versatile synthetic intermediate . Organic chemists can exploit the chloro substituents for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl or amine functionalities. The morpholinomethyl group serves as a masked amine handle or can be quaternized for phase-transfer catalysis applications. The 3'-substitution pattern provides distinct steric accessibility compared to the 2'-isomer, a critical consideration in convergent synthetic strategies. This compound is particularly valuable when a dichlorinated benzophenone core with a meta-morpholinomethyl appendage is required as a building block for more complex architectures.

Application
Selection Property
Validation Focus
Controlled photoreactivity studies
Ortho-chloro triplet attenuation
Hydrogen abstraction kinetics; photoinitiation rate control
Medicinal chemistry SAR probe
Isomer-specific substitution pattern
Target engagement; selectivity profile assessment
Neuroscience target validation
Morpholinomethyl pharmacophore class
MAO-A enzyme inhibition context; class-dependent activity
Synthetic intermediate
Dual chlorine and morpholine reactivity
Cross-coupling and functionalization pathways

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